5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL
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Overview
Description
5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL is a complex organic compound that belongs to the class of oxadiazoles and pyrimidinols This compound is characterized by its unique structure, which includes an oxadiazole ring, a pyrimidinol core, and an isopropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL typically involves multiple steps, including the formation of the oxadiazole ring and the attachment of the isopropoxyphenyl group. Common synthetic routes may involve the use of reagents such as hydrazine derivatives, carboxylic acids, and sulfur-containing compounds. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. Quality control measures, including analytical techniques like HPLC and NMR, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The isopropoxyphenyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL-2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL involves its interaction with specific molecular targets and pathways. The oxadiazole ring and pyrimidinol core are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
Properties
IUPAC Name |
4,5-dimethyl-2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-10(2)24-14-7-5-13(6-8-14)16-20-15(25-22-16)9-26-18-19-12(4)11(3)17(23)21-18/h5-8,10H,9H2,1-4H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKQFDIGXSLIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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